1-Methyl-1H-pyrazole-4-sulfonyl fluoride
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Overview
Description
1-Methyl-1H-pyrazole-4-sulfonyl fluoride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a sulfonyl fluoride group at the 4-position and a methyl group at the 1-position of the pyrazole ring
Preparation Methods
The synthesis of 1-Methyl-1H-pyrazole-4-sulfonyl fluoride typically involves the reaction of 1-Methyl-1H-pyrazole with a sulfonyl fluoride reagent. One common method includes the use of sulfur tetrafluoride (SF4) as the sulfonylating agent. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity.
Chemical Reactions Analysis
1-Methyl-1H-pyrazole-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-1H-pyrazole-4-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazole-4-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive molecules. The compound’s ability to form stable covalent bonds with biological targets underlies its potential therapeutic applications.
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-sulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds, such as:
1-Methyl-1H-pyrazole-4-sulfonyl chloride: Similar in structure but with a chloride group instead of fluoride. It has different reactivity and applications.
1-Methyl-1H-pyrazole-4-sulfonamide: Contains a sulfonamide group, which imparts different chemical and biological properties.
1-Methyl-1H-pyrazole-4-sulfonic acid: The oxidized form of the compound, with distinct reactivity and uses.
The uniqueness of this compound lies in its sulfonyl fluoride group, which imparts specific reactivity and stability, making it valuable for various applications.
Properties
IUPAC Name |
1-methylpyrazole-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2O2S/c1-7-3-4(2-6-7)10(5,8)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTBNBNMXRAFDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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